2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride
Description
2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13F2N.ClH. It is characterized by the presence of two fluorine atoms and a methyl group attached to a cyclohexan-1-amine core
Properties
IUPAC Name |
2,2-difluoro-1-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(10)4-2-3-5-7(6,8)9;/h2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKLDJLTZFYKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride typically involves the fluorination of 1-methylcyclohexan-1-amine using appropriate fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar fluorination techniques but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted cyclohexanamines.
Scientific Research Applications
2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride is utilized in various scientific research applications due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride is unique due to its difluoro substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
1-Methylcyclohexan-1-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.
2,2-Difluorocyclohexan-1-amine: Similar structure but without the methyl group, leading to different chemical behavior.
2,2-Difluoro-1-ethylcyclohexan-1-amine: Contains an ethyl group instead of a methyl group, affecting its properties and applications.
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Biological Activity
2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride (often referred to as 4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride) is a fluorinated amine compound that has garnered attention in pharmacological research due to its potential biological activities. The unique structure of this compound, characterized by the presence of fluorine atoms, enhances its lipophilicity and stability, which may influence its interactions with various biological targets.
Molecular Characteristics
- Molecular Formula : CHFN·HCl
- Molecular Weight : 185.64 g/mol
- Structure : The compound features a cyclohexane ring with two fluorine substituents and an amine functional group.
The exact mechanism of action for this compound remains largely undefined due to limited research. However, it is hypothesized that the compound may interact with neurotransmitter systems, particularly through binding to various receptors and enzymes. This interaction could modulate their activity, leading to various biological effects, especially in neuropharmacology.
Biological Activity
Research indicates significant biological activity for this compound, particularly in pharmacological contexts:
- Pharmacological Context : It is being evaluated for its role as a dopamine receptor partial agonist and serotonin receptor modulator. These properties suggest potential applications in treating neurodegenerative diseases and psychiatric disorders.
- Potential Applications : The compound may serve as a precursor for developing phosphodiesterase 4 (PDE4) inhibitors, which are of interest in treating conditions such as Charcot-Marie-Tooth Disease type 2A (CMT2A) and other neurodegenerative diseases.
Summary of Biological Assays
| Assay Type | Target | Activity | Reference |
|---|---|---|---|
| Receptor Binding | Dopamine Receptors | Partial Agonist | |
| Receptor Modulation | Serotonin Receptors | Modulator | |
| PDE4 Inhibition | Enzyme Activity | Potential Inhibitor |
Case Studies and Research Findings
Preliminary studies have shown promising results regarding the biological activity of this compound. For instance:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have indicated that the compound can influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.
- Therapeutic Development : The compound's role as a PDE4 inhibitor has been explored in various preclinical models, suggesting efficacy in reducing inflammation and promoting neuronal health.
- Chemical Reactivity Studies : The presence of fluorine atoms enhances the electrophilic character of the compound, allowing it to undergo typical amine reactions that may be leveraged for medicinal chemistry applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
